Methyl 7-(2,3,5-trioxocyclopentyl)heptanoate
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Overview
Description
Methyl 7-(2,3,5-trioxocyclopentyl)heptanoate is an organic compound with a complex structure that includes a cyclopentyl ring substituted with three oxo groups and a heptanoate ester chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(2,3,5-trioxocyclopentyl)heptanoate can be achieved through a multi-step process. One common method involves the Piancatelli rearrangement, which is catalyzed by zinc chloride (ZnCl2). This reaction converts methyl 8-(furan-2-yl)-8-hydroxyoctanoate to the desired product through isomerization . The starting material, methyl 8-(furan-2-yl)-8-hydroxyoctanoate, can be obtained by reducing methyl 8-(furan-2-yl)-8-oxooctanoate with sodium borohydride (NaBH4) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(2,3,5-trioxocyclopentyl)heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 7-(2,3,5-trioxocyclopentyl)heptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 7-(2,3,5-trioxocyclopentyl)heptanoate exerts its effects involves interactions with specific molecular targets. The compound’s oxo groups and ester functionality allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methyl heptanoate: A simpler ester with a heptanoate chain but lacking the cyclopentyl ring and oxo groups.
Methyl 8-(furan-2-yl)-8-hydroxyoctanoate: A precursor in the synthesis of Methyl 7-(2,3,5-trioxocyclopentyl)heptanoate.
Uniqueness
This compound is unique due to its combination of a cyclopentyl ring with multiple oxo groups and a heptanoate ester chain. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from simpler esters and related compounds.
Properties
CAS No. |
41138-63-0 |
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Molecular Formula |
C13H18O5 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
methyl 7-(2,3,5-trioxocyclopentyl)heptanoate |
InChI |
InChI=1S/C13H18O5/c1-18-12(16)7-5-3-2-4-6-9-10(14)8-11(15)13(9)17/h9H,2-8H2,1H3 |
InChI Key |
IYVJDJXPPVXUBA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCC1C(=O)CC(=O)C1=O |
Origin of Product |
United States |
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